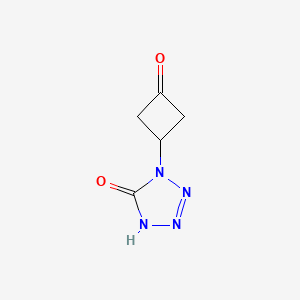![molecular formula C10H11NO3 B13497219 methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)
methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate: is a chemical compound with a unique structure that combines a cyclopentane ring with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate typically involves the annulation of a pyridine ring to a substituted cyclopentanone. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of this compound.
Substitution: Alkylating agents such as methyl iodide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield cyclopenta[b]pyridin-5-one analogues .
Aplicaciones Científicas De Investigación
Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparación Con Compuestos Similares
Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate: This compound is structurally similar but lacks the hydroxy group at the 7-position.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is an oxidized analogue of methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds have different substituents at the 3-position and exhibit unique chemical properties.
Uniqueness: this compound is unique due to the presence of the hydroxy group at the 7-position, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-4-2-6-3-5-8(12)9(6)11-7/h2,4,8,12H,3,5H2,1H3 |
Clave InChI |
AOPKRWQRUINUGJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(CCC2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
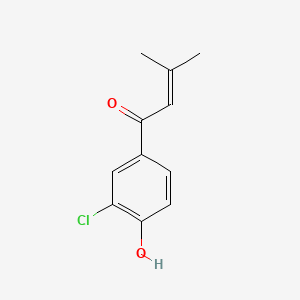

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
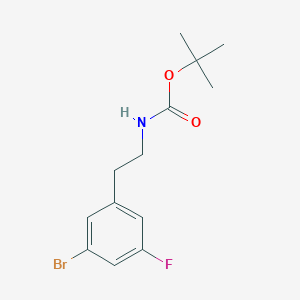
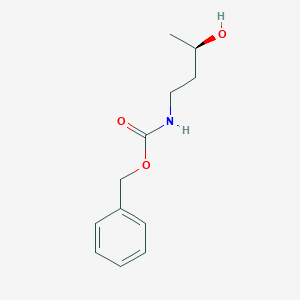
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
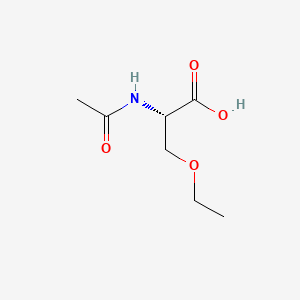
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
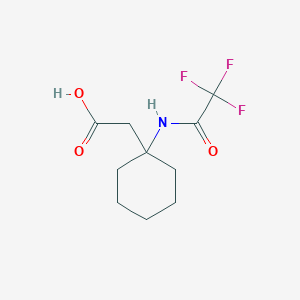
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)

